Ethyl 2-benzylbutanoate

Description

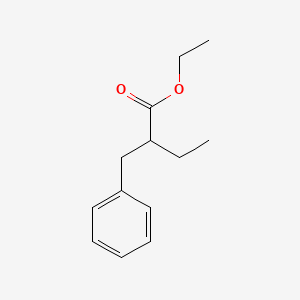

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-benzylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-12(13(14)15-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCUBAFTOOPBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863069 | |

| Record name | Benzenepropanoic acid, .alpha.-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; green, floral aroma | |

| Record name | Ethyl 2-ethyl-3-phenylpropanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1463/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

72.00 °C. @ 0.09 mm Hg | |

| Record name | Ethyl (±)-2-ethyl-3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 2-ethyl-3-phenylpropanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1463/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.972-0.979 | |

| Record name | Ethyl 2-ethyl-3-phenylpropanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1463/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2983-36-0 | |

| Record name | Ethyl α-ethylbenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2983-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-ethyl-3-phenylpropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002983360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, .alpha.-ethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, .alpha.-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-benzylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-ETHYL-3-PHENYLPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339VVA8HGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (±)-2-ethyl-3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Methodologies for the Synthesis of Ethyl 2 Benzylbutanoate

Green Chemistry Principles in Ethyl 2-benzylbutanoate Synthesis

Green chemistry provides a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. The application of these principles to the synthesis of ethyl 2-benzylbutanoate can lead to more environmentally benign and economically viable production methods.

A primary tenet of green chemistry is the reduction or elimination of solvents, which are often a major contributor to chemical waste. mdpi.com Traditional esterification reactions frequently employ organic solvents to dissolve reactants and facilitate heat transfer. However, solvent-free approaches offer significant environmental and economic benefits by reducing waste, lowering energy consumption for solvent removal, and simplifying purification processes. mdpi.com

One strategy for solvent-free esterification involves performing the reaction neat, often with the aid of a catalyst. For instance, a method for the benzylation of carboxylic acids has been developed using a rotary evaporator under reduced pressure, which facilitates the removal of water and drives the reaction to completion without the need for a solvent. acs.org Another approach is the use of ball milling, a mechanochemical technique that uses mechanical energy to initiate reactions between solid reactants, completely obviating the need for solvents. researchgate.net This method has been successfully applied to the synthesis of enamines, demonstrating quantitative conversion in minutes without any catalyst. researchgate.net While not specifically documented for ethyl 2-benzylbutanoate, these solvent-less techniques, including the use of one reactant as the solvent, represent a greener alternative to conventional methods. escholarship.org

The following table illustrates the advantages of a solvent-free approach compared to a traditional solvent-based method for a generic esterification reaction.

| Parameter | Solvent-Based Synthesis | Solvent-Free Synthesis |

| Solvent | Toluene, Hexane, etc. | None or one reactant in excess |

| Energy Input | High (for reflux and solvent distillation) | Lower (no solvent removal) |

| Waste Generation | High (solvent waste) | Minimal |

| Process Complexity | Higher (requires solvent recovery/disposal) | Simpler |

| Work-up | Often involves liquid-liquid extraction | Direct isolation of product |

Developed by Barry Trost, the concept of atom economy assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product. vapourtec.com Reactions with high atom economy are inherently "greener" as they generate fewer byproducts and less waste. rsc.org The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A classic synthesis of ethyl 2-benzylbutanoate might involve the alkylation of ethyl acetoacetate (B1235776) with benzyl (B1604629) chloride, followed by hydrolysis and decarboxylation. This multi-step sequence can have a low atom economy due to the generation of stoichiometric byproducts.

A more atom-economical approach would be a direct addition or condensation reaction. For example, a hypothetical direct addition of a benzyl group and an ethyl group to a butanoate precursor would be highly atom-economical. Addition reactions, in general, are considered highly atom-economical as they incorporate all reactant atoms into the final product. researchgate.net While a specific, highly atom-economical one-step synthesis for ethyl 2-benzylbutanoate is not widely reported, designing synthetic routes that favor additions and catalysis over stoichiometric reagents is a key goal in green synthesis design. mdpi.com

Consider the following comparison of two hypothetical reaction types for synthesizing a target molecule:

| Reaction Type | Description | % Atom Economy |

| Substitution | A + B → Product + Byproduct | Often < 100% |

| Addition | A + B → Product | Theoretically 100% |

The Wittig reaction, for example, is known for its poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide byproduct. vapourtec.com Greener alternatives are continuously sought for such transformations. organic-chemistry.org

The shift from petrochemical feedstocks to renewable resources is a critical aspect of sustainable chemistry. wordpress.com Biomass, such as lignocellulose, fats, and oils, can be converted into platform chemicals that serve as starting materials for a wide range of products. nih.govabiosus.org For the synthesis of ethyl 2-benzylbutanoate, key precursors like butanol (or butanoic acid) and benzyl alcohol could potentially be derived from renewable sources. For instance, 1,4-butanediol (B3395766) can be produced from renewable carbohydrates like glucose and glycerol (B35011) through fermentation using engineered microorganisms such as E. coli. researchgate.net Benzyl alcohol can also be synthesized from toluene, which can be obtained from the pyrolysis of biomass.

In conjunction with renewable feedstocks, the use of sustainable catalysts is crucial. Heterogeneous catalysts are preferred over homogeneous ones as they are more easily separated from the reaction mixture and can often be reused, reducing waste and cost. mdpi.com Examples of sustainable catalysts for esterification include:

Solid acid catalysts: Materials like sulfonated carbons derived from biomass waste, zeolites, and ion-exchange resins (e.g., Amberlyst-15) can effectively catalyze esterification reactions. mdpi.comresearchgate.net These are non-corrosive and environmentally benign alternatives to mineral acids like sulfuric acid. mdpi.com

Enzymes (Biocatalysts): Lipases are enzymes that can catalyze esterification under mild conditions with high selectivity. This avoids the need for harsh conditions and unwanted side reactions.

Simple metal salts: Simple and less toxic metal salts, such as those of zinc, have been shown to be effective catalysts for the esterification of fatty acids. acs.org

| Catalyst Type | Advantages | Examples |

| Homogeneous Acid | High activity | Sulfuric acid, p-toluenesulfonic acid |

| Heterogeneous Acid | Easy separation, reusable, non-corrosive | Sulfonated carbon, Zeolites, Amberlyst-15 |

| Biocatalyst (Enzyme) | High selectivity, mild conditions, biodegradable | Lipases |

The combination of renewable feedstocks and sustainable catalysis provides a powerful strategy for the green synthesis of ethyl 2-benzylbutanoate.

Novel Synthetic Routes and Methodology Development

Beyond the application of green chemistry principles to existing methods, the development of entirely new synthetic technologies offers transformative potential for the production of ethyl 2-benzylbutanoate.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. escholarship.org For ester synthesis, continuous flow reactors can significantly improve efficiency and product purity. nih.gov

A continuous process for producing a similar ester, ethyl 2-methylbutyrate, has been patented. google.com This process involves feeding the carboxylic acid and alcohol into a heated esterification kettle containing a catalyst, followed by continuous distillation and purification. google.com Such a setup could be adapted for the synthesis of ethyl 2-benzylbutanoate.

The benefits of a flow chemistry approach for ester synthesis are summarized below:

| Feature | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult, requires redesign of equipment | Easier, by running the system for longer |

| Safety | Higher risk with large volumes of reagents | Inherently safer with small reaction volumes |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Mixing | Can be inefficient | Rapid and efficient mixing |

| Process Control | Limited | Precise control over temperature, pressure, and residence time |

Flow systems can also be integrated with heterogeneous catalysts in packed-bed reactors, further simplifying the process by combining reaction and catalyst separation in a single step. escholarship.org This has been demonstrated for the amidation of esters using silica-alumina as a catalyst. escholarship.org

Photocatalysis and electrocatalysis are emerging fields that utilize light and electricity, respectively, to drive chemical reactions. These methods often proceed under mild conditions and can enable unique transformations that are difficult to achieve with traditional thermal methods. rsc.org

Photocatalysis uses a photocatalyst that, upon absorbing light, can initiate a chemical reaction. For ester synthesis, photocatalytic methods are being explored. For example, a general strategy for the synthesis of β-hydroxy acid derivatives from alkenes has been developed using a photocatalyst that operates via an oxidation quenching pathway. rsc.org While not a direct synthesis of ethyl 2-benzylbutanoate, it demonstrates the potential of photocatalysis in constructing complex ester frameworks. The oxidative coupling of benzylamine, a related transformation, has also been achieved using a BiOF/BiFeO3 hybrid photocatalyst under simulated light. mdpi.com

Electrocatalysis employs an electric current to facilitate reactions, often with the help of a mediator. nih.gov This technique offers a high degree of control over the reaction's redox potential. Electrocatalytic methods can be used to generate reactive intermediates under mild conditions. rsc.org For instance, an electrocatalytic cascade reaction has been developed for the synthesis of ketones from benzyl chlorides using CO2 as a carbon monoxide surrogate. d-nb.info This highlights the possibility of using electrochemistry for C-C bond formation in the synthesis of complex carbonyl compounds. The direct electrocatalytic synthesis of esters like ethyl acetate (B1210297) has also been conceptualized, where both sides of an electrocatalytic cell are utilized. researchgate.net These advanced methods, while still in development for specific applications like the synthesis of ethyl 2-benzylbutanoate, represent the frontier of efficient and sustainable chemical synthesis.

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis offers a green and highly selective alternative to purely chemical methods for the production of esters like ethyl 2-benzylbutanoate. These protocols leverage the catalytic activity of enzymes, most commonly lipases, to perform esterification or transesterification reactions under mild conditions. Lipases (EC 3.1.1.3) are particularly advantageous due to their ability to function in non-aqueous organic solvents, their broad substrate specificity, and in many cases, their high enantioselectivity. nih.govorgsyn.orgresearchgate.net

A common strategy for the synthesis of ethyl 2-benzylbutanoate would involve the lipase-catalyzed transesterification between a simple ethyl ester and benzyl alcohol or, more commonly, a direct esterification between butyric acid and benzyl alcohol followed by a subsequent alkylation, or a direct resolution of a racemic ester. A well-regarded biocatalyst for such transformations is the immobilized lipase (B570770) B from Candida antarctica (CAL-B), often available commercially as Novozym 435. nih.govpressbooks.pubresearchgate.net This enzyme is known for its robustness and high catalytic activity in a wide range of ester syntheses. rsc.orgnih.gov

The reaction could be performed by reacting ethyl 2-bromobutanoate with benzyl alcohol in the presence of an immobilized lipase. However, a more common chemoenzymatic approach involves the kinetic resolution of a racemic mixture. For instance, racemic ethyl 2-benzylbutanoate could be subjected to enantioselective hydrolysis catalyzed by a lipase. The enzyme would selectively hydrolyze one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid (2-benzylbutanoic acid), leaving the other enantiomer (e.g., the (R)-ethyl 2-benzylbutanoate) unreacted and thus enantiomerically enriched.

A representative protocol for the kinetic resolution of racemic ethyl 2-benzylbutanoate is detailed below:

Enzyme Activation : Immobilized lipase (e.g., CAL-B) is pre-treated by drying under vacuum to achieve optimal activity in an organic solvent.

Reaction Setup : The racemic ethyl 2-benzylbutanoate is dissolved in a suitable organic solvent, such as heptane (B126788) or diisopropyl ether, which are known to be effective media for lipase-catalyzed reactions. nih.govorganicchemistrytutor.com A controlled amount of water (or an aqueous buffer) is added to the system to facilitate the hydrolysis reaction.

Enzymatic Reaction : The activated lipase is added to the substrate solution, and the mixture is incubated at a controlled temperature (typically between 30-60 °C) with gentle agitation. d-nb.info

Monitoring and Work-up : The reaction progress is monitored by periodically analyzing samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column. Once the desired conversion (ideally close to 50%) is reached, the enzyme is filtered off for potential reuse, and the mixture is worked up. The unreacted ester (enantiomerically enriched) is separated from the formed carboxylic acid by extraction or chromatography.

The following interactive data table summarizes typical parameters for a lipase-catalyzed kinetic resolution applicable to the synthesis of enantiopure ethyl 2-benzylbutanoate, based on findings from related ester resolutions. nih.govorganicchemistrytutor.comd-nb.infouga.edu

Table 1. Representative Parameters for Lipase-Catalyzed Kinetic Resolution

| Parameter | Value/Condition | Rationale/Reference |

|---|---|---|

| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B) | High activity and stability in organic media for ester synthesis/hydrolysis. nih.govresearchgate.net |

| Substrate | Racemic Ethyl 2-benzylbutanoate | The target molecule for enantiomeric enrichment. |

| Solvent | Heptane or Diisopropyl Ether | Non-polar solvents are generally preferred for lipase activity in synthesis/resolution. organicchemistrytutor.com |

| Temperature | 40-50 °C | Optimal range for balancing enzyme activity and stability. d-nb.info |

| Water Content | Stoichiometric (e.g., 1 equivalent relative to substrate) | Required for hydrolysis, but excess water can reduce enzyme activity. |

| Reaction Time | 8-72 hours | Dependent on enzyme loading and substrate concentration; reaction is monitored to stop at ~50% conversion for optimal enantiomeric excess of the remaining substrate. nih.govorganicchemistrytutor.com |

| Enzyme Loading | 5-20 mg/mL | Affects reaction rate; higher loading reduces reaction time. researchgate.net |

Mechanistic Investigations of Key Synthetic Steps

The conventional chemical synthesis of ethyl 2-benzylbutanoate typically proceeds via the alkylation of an ethyl butanoate enolate with a benzyl halide. Mechanistic investigations of this key transformation are crucial for optimizing reaction conditions, controlling stereochemistry, and maximizing yield.

When the synthesis aims to produce a single enantiomer of ethyl 2-benzylbutanoate, chiral auxiliaries or catalysts are employed. The stereochemical outcome of these reactions is determined by the energetic differences between diastereomeric transition states. Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insight into the three-dimensional geometry of the reaction at its highest energy point, thereby explaining the observed stereoselectivity. researchgate.netresearchgate.net

In the context of alkylating an ester enolate, such as in the Evans asymmetric alkylation, a chiral auxiliary is first attached to the ester. harvard.edu Upon enolization with a base like lithium diisopropylamide (LDA), a specific (Z)-enolate is typically formed, which is chelated to the lithium cation. harvard.edumasterorganicchemistry.com The chiral auxiliary blocks one face of the planar enolate. The incoming electrophile (e.g., benzyl bromide) can therefore only approach from the less sterically hindered face.

The transition state model involves a rigid, chelated six-membered ring structure incorporating the lithium cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary. harvard.eduwiley-vch.de Computational analysis of this transition state (TS) helps to quantify the steric and electronic interactions that favor one approach trajectory over the other.

Table 2. Factors Analyzed in Transition State Modeling for Chiral Induction

| Factor | Description | Impact on Stereoselectivity |

|---|---|---|

| Enolate Geometry | The (E) or (Z) configuration of the enolate double bond. | Dictates the relative orientation of substituents in the transition state. (Z)-enolates are often selectively formed with lithium bases. harvard.edu |

| Metal Chelation | Coordination of the metal counter-ion (e.g., Li+) with the enolate and auxiliary. | Creates a rigid, predictable transition state geometry, enhancing diastereoselectivity. wiley-vch.de |

| Steric Hindrance | Repulsive interactions between the incoming electrophile and the chiral auxiliary. | Directs the electrophile to the less hindered face of the enolate. |

| A-strain | Allylic strain that can influence the conformation of the enolate and the approach of the electrophile. | Can disfavor certain transition state conformations, leading to higher selectivity. |

By calculating the relative free energies (ΔG‡) of the competing diastereomeric transition states, the diastereomeric ratio of the product can be predicted, offering a powerful tool for designing highly selective synthetic routes.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step (RDS) of a reaction. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH) at a specific atomic position (KIE = kL/kH). wikipedia.org A primary KIE, where the bond to the isotope is broken in the RDS, is typically significant (e.g., kH/kD ≈ 2–7 for C-H bond cleavage). A secondary KIE, where the bond to the isotope is not broken, is much smaller (kH/kD ≈ 0.8–1.2). wikipedia.org

For the synthesis of ethyl 2-benzylbutanoate via enolate alkylation, two key bond-forming/breaking events occur: the deprotonation of the α-carbon of ethyl butanoate and the C-C bond formation/C-Br bond cleavage during the SN2 step.

A KIE study could be designed to probe the SN2 step:

Experiment: The rate of alkylation of the ethyl butanoate enolate with normal benzyl bromide (C6H5CH2Br) would be compared to the rate with α-deuterated benzyl bromide (C6H5CD2Br).

Interpretation:

If a significant primary KIE (kH/kD > 1) is observed, it would indicate that the C-Br bond is being broken in the rate-determining step, which is consistent with the SN2 mechanism. wikipedia.org

If no significant KIE is observed (kH/kD ≈ 1), it would suggest that the SN2 step is fast and another step, such as enolate formation, is rate-limiting.

Similarly, to investigate the deprotonation step, one could compare the rate of enolate formation for ethyl butanoate versus ethyl 2-deuterobutanoate. A large primary KIE would confirm that α-proton abstraction is the RDS under the specific reaction conditions. Such studies have been instrumental in understanding the mechanisms of reactions involving enolates. rsc.orgnih.govacs.org

The synthesis of ethyl 2-benzylbutanoate from ethyl butanoate is a classic example of enolate alkylation, a fundamental carbon-carbon bond-forming reaction. pressbooks.pubfiveable.me The process occurs in two distinct mechanistic steps.

Step 1: Enolate Formation The first step is the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) of ethyl butanoate by a strong base to form a nucleophilic enolate. masterorganicchemistry.com

Reagents: A strong, non-nucleophilic, sterically hindered base is required to ensure rapid, quantitative, and irreversible deprotonation, thereby preventing side reactions like Claisen condensation. chemistrysteps.comvanderbilt.edu Lithium diisopropylamide (LDA) is the base of choice for this purpose. organicchemistrytutor.comharvard.edu The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to maintain the stability of the enolate. harvard.edu

Mechanism: The amide base abstracts one of the two acidic α-protons from ethyl butanoate. This generates the lithium enolate, which exists as a resonance-stabilized species with the negative charge delocalized between the α-carbon and the carbonyl oxygen. While the major resonance contributor has the negative charge on the more electronegative oxygen atom, the reactivity of the enolate as a nucleophile typically occurs at the carbon atom. siue.edu

Step 2: SN2 Substitution The second step is the nucleophilic attack of the enolate on an electrophilic benzyl halide, such as benzyl bromide. This step proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. fiveable.mechemistrysteps.comyoutube.com

Reagents: Benzyl halides are excellent electrophiles for SN2 reactions because the transition state is stabilized by the adjacent phenyl ring, leading to enhanced reactivity compared to simple primary alkyl halides. pressbooks.pubchemistrysteps.comopenstax.org

Mechanism: The carbon-centered nucleophile of the enolate attacks the electrophilic benzylic carbon of benzyl bromide from the side opposite to the bromine atom (a "backside attack"). masterorganicchemistry.com This concerted process involves the simultaneous formation of the new C-C bond and cleavage of the C-Br bond, proceeding through a trigonal bipyramidal transition state. The reaction results in the formation of ethyl 2-benzylbutanoate and lithium bromide as a byproduct. The use of primary halides like benzyl bromide is crucial, as secondary and tertiary halides would lead to competing E2 elimination reactions. pressbooks.pubopenstax.org

Compound Index

Chemical Reactivity, Derivatization, and Transformation Pathways of Ethyl 2 Benzylbutanoate

Hydrolysis and Transesterification Reactions

The ester functional group in Ethyl 2-benzylbutanoate is susceptible to cleavage reactions in the presence of nucleophiles such as water or alcohols. These reactions, known as hydrolysis and transesterification, can be catalyzed by acids, bases, or enzymes.

Enzymatic hydrolysis offers a mild and selective method for cleaving the ester bond of Ethyl 2-benzylbutanoate to yield 2-benzylbutanoic acid and ethanol (B145695). Lipases (EC 3.1.1.3) are the most commonly employed enzymes for this transformation due to their high efficiency in non-aqueous environments and broad substrate specificity.

The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad (typically serine, histidine, and aspartate) in the enzyme's active site. The process proceeds via a two-step mechanism:

Acylation: The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the alcohol (ethanol) and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid (2-benzylbutanoic acid) and regenerate the free enzyme.

This enzymatic approach is highly valued in green chemistry as it avoids the harsh conditions and stoichiometric waste associated with traditional chemical hydrolysis.

Transesterification is a key reaction for modifying Ethyl 2-benzylbutanoate by exchanging its ethyl group with a different alkyl group from another alcohol. This equilibrium-driven process can be catalyzed by either acids or bases. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide (RO⁻) from the new alcohol acts as the nucleophile. The mechanism is a two-step nucleophilic acyl substitution:

Addition: The incoming alkoxide attacks the electrophilic carbonyl carbon of Ethyl 2-benzylbutanoate, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, expelling the original ethoxide leaving group (CH₃CH₂O⁻) to form the new ester.

To drive the equilibrium towards the product, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst (e.g., H₂SO₄, Sc(OTf)₃), the carbonyl oxygen is first protonated. masterorganicchemistry.comorganic-chemistry.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a neutral alcohol molecule. The mechanism involves a series of protonation, addition, deprotonation, and elimination steps (PADPED). masterorganicchemistry.com

Various catalysts have been developed for efficient transesterification, including heterogeneous catalysts which simplify product purification.

| Catalyst Type | Example | Conditions | Typical Yield | Reference |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Boiling alcohol | High | organic-chemistry.org |

| Heterogeneous | Silica Supported Boric Acid (SiO₂–H₃BO₃) | Solvent-free, Heat | 87–95% | nih.gov |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Mild | Good | organic-chemistry.org |

| Organometallic | Tetranuclear Zinc Cluster | Mild | Very Good | organic-chemistry.org |

Reduction and Oxidation Reactions

The functional groups within Ethyl 2-benzylbutanoate offer sites for both reduction and oxidation reactions, leading to the formation of valuable chiral alcohols or oxidized derivatives.

The ester moiety of Ethyl 2-benzylbutanoate can be reduced to a primary alcohol, 2-benzylbutan-1-ol. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution by a hydride ion (H⁻), followed by a second hydride addition to the intermediate aldehyde.

Since the alpha-carbon of Ethyl 2-benzylbutanoate is a stereocenter, the reduction of a racemic mixture of the ester with a standard reducing agent like LiAlH₄ will produce a racemic mixture of (R)- and (S)-2-benzylbutan-1-ol. Achieving stereoselectivity, where one enantiomer of the alcohol is preferentially formed, requires the use of chiral reducing agents or biocatalysts. While specific studies on the stereoselective reduction of Ethyl 2-benzylbutanoate are not prevalent, methodologies developed for other α-substituted esters, such as enzymatic reductions using yeast or isolated reductase enzymes, could be applied to produce enantiomerically enriched 2-benzylbutan-1-ol.

The most susceptible C-H bonds in Ethyl 2-benzylbutanoate to oxidation are the benzylic C-H bonds, due to the stability of the resulting benzylic radical or cation intermediate. Selective oxidation at this position can lead to the formation of ethyl 2-(1-oxo-1-phenylmethyl)butanoate.

Modern synthetic methods, such as electro-oxidation, offer a way to achieve this transformation without the need for stoichiometric chemical oxidants. bham.ac.ukscispace.com In such a process, the benzylic C-H bond can be directly oxidized at an electrode surface. This approach is advantageous as it is often cleaner and more sustainable than traditional methods using heavy-metal oxidants. The reaction conditions can be tuned to selectively functionalize the benzylic position while leaving the rest of the molecule intact. scispace.com

Nucleophilic Additions and Substitutions

The dominant reaction pathway at the carbonyl carbon of Ethyl 2-benzylbutanoate is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This two-step mechanism involves the initial addition of a nucleophile to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group to regenerate the carbonyl double bond. libretexts.orguomustansiriyah.edu.iq

General Mechanism:

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon. The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and the ethoxide group (⁻OCH₂CH₃) is expelled as the leaving group.

This pathway is common for a wide range of nucleophiles:

Hydroxide (OH⁻): Leads to saponification, forming the carboxylate salt of 2-benzylbutanoic acid.

Amines (RNH₂): Results in aminolysis, producing N-substituted 2-benzylbutanamides.

Organometallic Reagents (e.g., Grignard reagents, RMgX): These strong nucleophiles typically add twice. The first substitution yields a ketone, which is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to form a tertiary alcohol after acidic workup.

Unlike aldehydes and ketones, simple nucleophilic addition without subsequent elimination is not a typical reaction for esters like Ethyl 2-benzylbutanoate, as the ethoxide is a competent leaving group. libretexts.org

| Nucleophile | Reagent Example | Initial Product | Final Product (after workup) |

| Hydroxide | NaOH | 2-Benzylbutanoate salt | 2-Benzylbutanoic acid |

| Alkoxide | CH₃O⁻ | Methyl 2-benzylbutanoate | Methyl 2-benzylbutanoate |

| Amine | CH₃NH₂ | N-methyl-2-benzylbutanamide | N-methyl-2-benzylbutanamide |

| Hydride | LiAlH₄ | Aldehyde (intermediate) | 2-Benzylbutan-1-ol |

| Organometallic | CH₃MgBr | Ketone (intermediate) | 2-Benzyl-3-methylpentan-2-ol |

Reactions with Organometallic Reagents

The ester functionality of ethyl 2-benzylbutanoate is a primary site for reactions with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These strong nucleophiles readily attack the electrophilic carbonyl carbon of the ester. The reaction typically proceeds through a two-step mechanism involving nucleophilic acyl substitution followed by nucleophilic addition. libretexts.orgucalgary.ca

The initial attack by the organometallic reagent on the carbonyl group leads to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses by expelling the ethoxide (-OEt) leaving group, which results in the formation of a ketone. ucalgary.ca However, since ketones are generally more reactive towards organometallic reagents than esters, the newly formed ketone immediately undergoes a second nucleophilic attack by another equivalent of the organometallic reagent. ucalgary.ca This second addition leads to a new tetrahedral intermediate, a magnesium or lithium alkoxide salt. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol as the final product. libretexts.orgucalgary.ca Two of the alkyl/aryl groups on the resulting tertiary alcohol originate from the organometallic reagent.

For example, the reaction of ethyl 2-benzylbutanoate with excess methylmagnesium bromide (CH₃MgBr) would yield 3-benzyl-2-methylpentan-2-ol.

It is crucial to use at least two equivalents of the organometallic reagent to ensure the complete conversion of the ester to the tertiary alcohol. Due to the higher reactivity of the intermediate ketone, it is generally not possible to isolate the ketone using these reagents. ucalgary.ca

The acidic α-proton (the hydrogen on the carbon adjacent to both the carbonyl group and the benzyl (B1604629) group) can also react with organometallic reagents, as they are strong bases. This can lead to an acid-base reaction, forming an enolate and consuming one equivalent of the reagent. Therefore, an excess of the organometallic reagent is often necessary to drive the nucleophilic addition pathways to completion.

Table 1: Predicted Products from the Reaction of Ethyl 2-benzylbutanoate with Various Organometallic Reagents

| Organometallic Reagent | Reagent Formula | Predicted Tertiary Alcohol Product |

| Methylmagnesium bromide | CH₃MgBr | 3-Benzyl-2-methylpentan-2-ol |

| Phenyllithium | C₆H₅Li | 3-Benzyl-2,2-diphenylpentan-2-ol |

| Ethylmagnesium chloride | CH₃CH₂MgCl | 3-Benzyl-3-ethylhexan-3-ol |

Formation of Amides and Other Derivatives

Ethyl 2-benzylbutanoate can be converted into a variety of other carboxylic acid derivatives, most notably amides.

Amide Formation (Aminolysis): The reaction of ethyl 2-benzylbutanoate with ammonia or a primary or secondary amine leads to the formation of a 2-benzylbutanamide. This reaction, known as aminolysis, involves the nucleophilic acyl substitution of the ethoxy group (-OCH₂CH₃) by the amino group (-NH₂, -NHR, or -NR₂). Generally, this process requires heating the ester with the amine, as amines are less nucleophilic than the hydroxide or alkoxide ions required for hydrolysis or transesterification. masterorganicchemistry.com The reaction can be slow and may require high temperatures or the use of a catalyst. organic-chemistry.org

For instance, reacting ethyl 2-benzylbutanoate with methylamine (CH₃NH₂) under appropriate conditions would produce N-methyl-2-benzylbutanamide.

Other Derivatives:

Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and yields 2-benzylbutanoic acid and ethanol. libretexts.org Base-catalyzed hydrolysis, known as saponification, is an irreversible process that yields a salt of the carboxylic acid (e.g., sodium 2-benzylbutanoate) and ethanol. libretexts.org The free carboxylic acid can then be obtained by acidification.

Transesterification: When ethyl 2-benzylbutanoate is treated with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for the new alkyl group from the alcohol. For example, reacting it with methanol would produce methyl 2-benzylbutanoate.

Table 2: Derivatives Obtainable from Ethyl 2-benzylbutanoate

| Reaction | Reagent(s) | Product |

| Aminolysis | Ammonia (NH₃) | 2-Benzylbutanamide |

| Aminolysis | Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2-benzylbutanamide |

| Hydrolysis (Basic) | Sodium Hydroxide (NaOH), H₂O | Sodium 2-benzylbutanoate |

| Hydrolysis (Acidic) | H₃O⁺ | 2-Benzylbutanoic acid |

| Transesterification | Methanol (CH₃OH), H⁺ or CH₃O⁻ | Methyl 2-benzylbutanoate |

Exploration of Novel Reaction Pathways and Reactivity Patterns

The reactivity of ethyl 2-benzylbutanoate can be harnessed for novel synthetic applications beyond the classical reactions of esters. Modern synthetic methods offer pathways to further functionalize this molecule.

One key area of reactivity is the α-position. The presence of both the ester and benzyl groups makes the α-proton acidic and amenable to deprotonation by a suitable base (e.g., lithium diisopropylamide, LDA) to form a stable enolate. This enolate is a powerful nucleophile and can be reacted with various electrophiles to introduce new functional groups at the C2 position. This allows for the synthesis of a wide range of α-substituted butanoate derivatives.

Novel catalytic systems are also being developed for ester transformations. For example, transition-metal-catalyzed reactions could potentially be used for cross-coupling reactions where the ester group is transformed or used as a directing group. Recent advancements in organic synthesis have demonstrated the use of esters in chemoselective amide formation reactions under mild conditions, avoiding the high temperatures often required for traditional aminolysis. uclan.ac.uk

Furthermore, the development of stereocontrolled synthetic routes could allow for the synthesis of novel functionalized heterocyclic compounds starting from amino ester derivatives, where the butanoate skeleton provides a scaffold for building molecular complexity. nih.gov The exploration of such pathways could lead to the synthesis of new molecules with potential applications in materials science or medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Ethyl 2 Benzylbutanoate and Its Stereoisomers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like Ethyl 2-benzylbutanoate. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environments of the hydrogen and carbon atoms. However, for a complete and unambiguous assignment, two-dimensional (2D) NMR techniques are essential. blogspot.comwikipedia.orglibretexts.org These methods resolve overlapping signals and reveal intricate details about atomic connectivity and spatial relationships. blogspot.comlibretexts.orgacs.org

Two-dimensional NMR experiments are crucial for assembling the molecular structure of Ethyl 2-benzylbutanoate by mapping the bonding network. longdom.orgacs.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). longdom.org In a COSY spectrum, off-diagonal cross-peaks connect signals from protons that are spin-spin coupled. For Ethyl 2-benzylbutanoate, COSY would be instrumental in tracing the proton networks within the ethyl and benzylbutanoate fragments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com It provides a direct link between a proton and the carbon it is bonded to, which is fundamental for assigning the ¹³C spectrum. researchgate.netresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This technique is powerful for connecting molecular fragments that are not directly bonded through protons, such as linking the ethyl group to the butanoate chain via the carbonyl carbon. youtube.com

The expected NMR data and key 2D correlations for Ethyl 2-benzylbutanoate are detailed in the tables below.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 2-benzylbutanoate

| Atom Label | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | -CH₃ (ethyl) | 1.20 (t) | 14.2 |

| 2 | -OCH₂- | 4.10 (q) | 60.5 |

| 3 | C=O | - | 174.0 |

| 4 | -CH- | 2.60 (m) | 50.0 |

| 5 | -CH₂- (benzyl) | 2.85 (m), 3.05 (m) | 37.0 |

| 6 | -CH₂- (butyl) | 1.65 (m) | 25.0 |

| 7 | -CH₃ (butyl) | 0.90 (t) | 11.5 |

| 8 | C (aromatic ipso) | - | 140.0 |

| 9 | CH (aromatic ortho) | 7.25 (d) | 129.0 |

| 10 | CH (aromatic meta) | 7.30 (t) | 128.5 |

| 11 | CH (aromatic para) | 7.20 (t) | 126.5 |

Interactive Table: Key Expected 2D-NMR Correlations for Ethyl 2-benzylbutanoate

| Experiment | Correlating Protons (¹H) | Correlating Atom (¹H or ¹³C) | Inferred Connectivity |

| COSY | H1 (1.20 ppm) | H2 (4.10 ppm) | Ethyl group (-CH₂-CH₃) |

| H4 (2.60 ppm) | H5 (2.85, 3.05 ppm), H6 (1.65 ppm) | Butanoate backbone | |

| H6 (1.65 ppm) | H7 (0.90 ppm) | Butanoate chain end | |

| HSQC | H1 (1.20 ppm) | C1 (14.2 ppm) | Direct C-H bond |

| H2 (4.10 ppm) | C2 (60.5 ppm) | Direct C-H bond | |

| H4 (2.60 ppm) | C4 (50.0 ppm) | Direct C-H bond | |

| H9 (7.25 ppm) | C9 (129.0 ppm) | Direct aromatic C-H bond | |

| HMBC | H2 (4.10 ppm) | C3 (174.0 ppm) | Ester linkage (O-CH₂ to C=O) |

| H5 (2.85, 3.05 ppm) | C3 (174.0 ppm), C4 (50.0 ppm) | Benzyl (B1604629) group to chiral center and carbonyl | |

| H5 (2.85, 3.05 ppm) | C8 (140.0 ppm), C9 (129.0 ppm) | Benzyl group to aromatic ring | |

| H7 (0.90 ppm) | C4 (50.0 ppm), C6 (25.0 ppm) | Butyl chain connectivity |

While COSY and HMBC experiments establish through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of nuclei, which is crucial for determining conformation and relative stereochemistry. columbia.eduacdlabs.comlibretexts.org

NOESY detects correlations between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. libretexts.org

ROESY is a similar technique that is often preferred for medium-sized molecules where the NOE effect might be null or difficult to observe. columbia.eduhuji.ac.il

For Ethyl 2-benzylbutanoate, which has a chiral center at the C2 position of the butanoate chain, NOESY or ROESY experiments can help elucidate the preferred spatial arrangement of the substituents around this center. For a specific stereoisomer, correlations would be expected between protons on the benzyl ring and certain protons on the butanoate chain that are held in close proximity by the molecule's conformation. chemrxiv.org

Interactive Table: Hypothetical NOESY/ROESY Correlations for a Stereoisomer of Ethyl 2-benzylbutanoate

| Proton 1 | Proton 2 | Significance |

| H4 (chiral center) | H9 (ortho-aromatic) | Indicates a folded conformation where the aromatic ring is positioned near the chiral center. |

| H5 (benzylic) | H6 (butyl chain) | Provides information on the rotation around the C4-C5 bond. |

| H2 (ester methylene) | H9 (ortho-aromatic) | Suggests a specific orientation of the ethyl ester group relative to the benzyl group. |

NMR spectroscopy cannot distinguish between enantiomers because they have identical physical properties in an achiral environment. To determine the enantiomeric excess (ee) of a chiral compound like Ethyl 2-benzylbutanoate, a chiral derivatizing agent (CDA) can be employed. nih.govresearchgate.net The CDA, which is enantiomerically pure, reacts with both enantiomers of the analyte (or its precursor) to form a mixture of diastereomers. acs.org Since diastereomers have different physical properties, their NMR signals will be distinct. researchgate.netresearchgate.net

A common CDA is (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. For instance, if a racemic sample of 2-benzylbutanoic acid was used to synthesize the ester, one could react the acid with an enantiopure alcohol, or alternatively, react a racemic precursor alcohol with an enantiopure acid chloride like Mosher's acid chloride. The resulting diastereomeric esters will exhibit different chemical shifts for protons near the chiral center. By integrating the corresponding distinct peaks in the ¹H NMR spectrum, the ratio of the diastereomers can be calculated, which directly reflects the enantiomeric excess of the original sample. acs.org

Mass Spectrometry (MS) Fragmentation Studies and Elucidation of Isomers

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 parts per million). fiveable.me This precision allows for the unambiguous determination of a molecule's elemental formula. acs.orgntnu.edunih.govcolorado.edu For Ethyl 2-benzylbutanoate, the molecular formula is C₁₃H₁₈O₂. HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. fiveable.me

Interactive Table: HRMS Data for Ethyl 2-benzylbutanoate

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₂ |

| Nominal Mass | 206 amu |

| Monoisotopic Mass (Calculated) | 206.13068 Da |

| Expected [M+H]⁺ Ion | 207.13796 Da |

| Expected [M+Na]⁺ Ion | 229.11990 Da |

An experimental HRMS measurement matching the calculated monoisotopic mass confirms the elemental composition and adds significant confidence to the structural assignment.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented further through collision-induced dissociation (CID), and then the resulting fragment ions are analyzed. nih.govresearchgate.net This process provides detailed information about the structure of the selected precursor ion and helps to elucidate the fragmentation pathways, which is invaluable for distinguishing between isomers. nih.govrsc.orgresearchgate.net

For aromatic esters, fragmentation often involves characteristic losses related to the stable structural motifs. youtube.comwhitman.eduwhitman.edu The electron ionization (EI) mass spectrum of Ethyl 2-benzylbutanoate is expected to show a molecular ion peak (M⁺˙) and several key fragment ions. pharmacy180.comjove.comchemguide.co.uklibretexts.org

Key predicted fragmentation pathways for Ethyl 2-benzylbutanoate include:

Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the bond between the carbonyl carbon and the ester oxygen would result in a stable acylium ion. This is often a prominent fragmentation pathway for esters. pharmacy180.com

Loss of an ethylene molecule (C₂H₄): A McLafferty-type rearrangement can lead to the loss of ethylene from the ethyl ester group, resulting in a radical cation of 2-benzylbutanoic acid.

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the butanoate chain is highly favorable due to the formation of the very stable benzyl radical or, more commonly, the tropylium cation (m/z 91) after rearrangement.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can occur.

Interactive Table: Predicted Key Fragments in the Mass Spectrum of Ethyl 2-benzylbutanoate

| m/z | Proposed Fragment Ion | Formula | Origin |

| 206 | [M]⁺˙ (Molecular Ion) | [C₁₃H₁₈O₂]⁺˙ | Intact molecule |

| 161 | [M - •OC₂H₅]⁺ | [C₁₁H₁₃O]⁺ | Loss of ethoxy radical |

| 115 | [M - •CH₂Ph]⁺ | [C₆H₁₁O₂]⁺ | Loss of benzyl radical |

| 91 | Tropylium ion | [C₇H₇]⁺ | Rearrangement and cleavage of benzyl group |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CH₂ from tropylium ion |

| 29 | Ethyl cation | [C₂H₅]⁺ | Cleavage of ethyl group |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Separation

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for assessing the purity of ethyl 2-benzylbutanoate and for separating its stereoisomers. The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

For purity analysis, a sample is vaporized and separated on a GC column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property. Any impurities, such as residual starting materials, solvents, or byproducts from the synthesis, will typically have different retention times and appear as separate peaks in the chromatogram. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that serves as a molecular fingerprint, confirming the identity of the main peak as ethyl 2-benzylbutanoate and helping to identify any impurity peaks.

The mass spectrum of ethyl 2-benzylbutanoate is expected to show characteristic fragmentation patterns. Key fragments would likely include the molecular ion peak (M+), as well as peaks corresponding to the loss of the ethoxy group (-OCH2CH3), and the formation of the stable tropylium cation (C7H7+) from the benzyl moiety, which typically appears at a mass-to-charge ratio (m/z) of 91.

Because the α-carbon of ethyl 2-benzylbutanoate is a chiral center, the compound exists as a pair of enantiomers: (R)-ethyl 2-benzylbutanoate and (S)-ethyl 2-benzylbutanoate. Standard achiral GC columns cannot distinguish between these enantiomers, and they will co-elute as a single peak. To separate and quantify the individual enantiomers, a specialized chiral stationary phase (CSP) is required. researchgate.netgcms.cz Cyclodextrin-based CSPs are commonly employed for this purpose, as they create a chiral environment within the column that allows for differential interaction with the R and S enantiomers, resulting in different retention times and their separation into two distinct peaks. gcms.czchromatographyonline.com This separation is crucial for monitoring enantioselective syntheses or for studying the properties of the individual stereoisomers.

Interactive Data Table: Typical GC-MS Parameters for Analysis of Esters

| Parameter | Setting | Purpose |

|---|---|---|

| Column Type | Chiral Capillary (e.g., derivatized β-cyclodextrin) | To separate the (R) and (S) enantiomers. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Injection Mode | Split/Splitless | To introduce a small, precise amount of sample onto the column. |

| Inlet Temperature | 250 °C | To ensure rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 80°C to 280°C at 10°C/min) | To elute compounds with a wide range of boiling points and ensure good peak shape. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | To fragment the molecule in a reproducible manner for identification. |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate the fragment ions based on their mass-to-charge ratio. |

| MS Detector | Electron Multiplier | To detect and quantify the ions. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure, functional groups, and conformational properties of ethyl 2-benzylbutanoate.

IR and Raman spectra exhibit bands that correspond to the vibrational frequencies of specific bonds and functional groups within the molecule. For ethyl 2-benzylbutanoate, several characteristic peaks are expected that confirm its structure.

The most prominent feature in the IR spectrum would be the intense absorption band corresponding to the ester carbonyl (C=O) stretching vibration , which for aliphatic esters typically appears in the range of 1735-1750 cm⁻¹ orgchemboulder.comspectroscopyonline.com. The spectrum would also feature strong bands for the C-O stretching vibrations of the ester group in the 1000-1300 cm⁻¹ region orgchemboulder.comspectroscopyonline.com.

The presence of the benzyl group would be confirmed by several signals:

Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹ libretexts.org.

Aromatic C=C ring stretching vibrations , which typically result in a pair of bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions libretexts.org.

C-H out-of-plane ("oop") bending vibrations in the 675-900 cm⁻¹ range, the exact position of which can indicate the substitution pattern of the benzene ring (monosubstituted in this case).

The aliphatic portions of the molecule (the ethyl and butyl chains) would be identified by aliphatic C-H stretching vibrations between 2850 and 3000 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹ docbrown.info.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. Therefore, the aromatic C=C ring stretches and the symmetric C-H stretching vibrations are typically strong and easily identifiable in the Raman spectrum.

Interactive Data Table: Expected Vibrational Modes for Ethyl 2-benzylbutanoate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | IR & Raman | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | IR & Raman | Strong |

| Ester C=O Stretch | 1735 - 1750 | IR | Strong, Sharp |

| Aromatic C=C Stretch | 1585 - 1600 & 1450 - 1500 | IR & Raman | Medium to Strong |

| Aliphatic C-H Bend | 1375 - 1465 | IR | Medium |

| Ester C-O Stretch | 1000 - 1300 | IR | Strong |

| Aromatic C-H OOP Bend | 690 - 770 | IR | Strong |

Ethyl 2-benzylbutanoate is a flexible molecule with several single bonds around which rotation can occur. This rotational freedom allows the molecule to exist in multiple, energetically distinct spatial arrangements known as conformations or rotamers. Vibrational spectroscopy is a sensitive probe of this conformational landscape. core.ac.ukmdpi.com

Different conformers can exhibit slightly different vibrational frequencies for the same functional group because the local electronic environment changes with the molecular geometry. These differences are often subtle and may appear as shoulder peaks, broadened bands, or new, low-intensity bands in the spectrum, particularly in the complex "fingerprint region" (below 1500 cm⁻¹). core.ac.uk By analyzing the spectra at different temperatures or in different solvents, it is possible to study the equilibrium between different conformers, as their relative populations may change. Computational modeling, such as Density Functional Theory (DFT), is often used in conjunction with experimental spectra to assign specific vibrational bands to particular conformers and to estimate their relative energies and populations.

Chiroptical Spectroscopy for Absolute Configuration Determination

As a chiral molecule, the most definitive structural feature of ethyl 2-benzylbutanoate is its absolute configuration (AC) at the C2 stereocenter. Chiroptical techniques, which rely on the differential interaction of chiral molecules with polarized light, are the primary methods for determining whether the molecule is of the R or S configuration. researchgate.net

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. nih.gov Only chiral molecules that possess a chromophore (a light-absorbing group) in or near the stereocenter will produce a CD signal. Ethyl 2-benzylbutanoate contains two relevant chromophores: the phenyl group of the benzyl moiety and the carbonyl group of the ester.

The resulting CD spectrum consists of positive or negative peaks, known as Cotton effects, in the wavelength regions where the chromophores absorb UV light. The sign and magnitude of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore. Therefore, the (R) and (S) enantiomers of ethyl 2-benzylbutanoate will produce mirror-image CD spectra.

To assign the absolute configuration, the experimental CD spectrum is compared to a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for one of the enantiomers (e.g., the R form). researchgate.net A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. spectroscopyeurope.com This approach has been successfully applied to related chiral molecules like 2-arylpropionic acids. researchgate.netmdpi.com

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of optical rotation as a function of wavelength. libretexts.org A plain ORD curve shows a gradual increase or decrease in rotation with changing wavelength. egyankosh.ac.in However, in the region of a chromophore's absorption, the curve becomes anomalous, showing distinct peaks and troughs. This anomalous curve is also known as a Cotton effect. egyankosh.ac.in

The shape and sign of the Cotton effect in an ORD curve are directly related to the absolute configuration of the molecule in the same way as in CD spectroscopy. libretexts.org The (R) and (S) enantiomers will display mirror-image ORD curves. Historically, ORD was a primary method for stereochemical assignment before CD spectroscopy became more widespread. Today, both techniques are often used in tandem to provide a robust determination of the absolute configuration of a chiral molecule.

X-ray Crystallography of Derivatives for Definitive Structure Proof

Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including the unambiguous assignment of its absolute configuration. nih.govnih.gov However, this technique requires a well-ordered, single crystal, which can be challenging to obtain for compounds that are liquids or oils at ambient temperatures, such as ethyl 2-benzylbutanoate. To overcome this limitation, a common and effective strategy involves the chemical conversion of the non-crystalline compound into a suitable crystalline derivative. This approach allows for the robust structural elucidation of the parent molecule, particularly its stereoisomers.

The primary goal of derivatization in this context is to introduce functionalities that promote crystallization and, for chiral molecules, to enable the determination of absolute stereochemistry. For a chiral ester like ethyl 2-benzylbutanoate, this can be achieved by hydrolyzing the ester to its corresponding carboxylic acid (2-benzylbutanoic acid) and then reacting it with a chiral resolving agent, such as a chiral amine, to form a diastereomeric salt. These salts often exhibit a greater propensity to crystallize. Once a suitable crystal is grown, X-ray diffraction analysis can determine the absolute configuration of the entire salt molecule, and by knowing the configuration of the resolving agent, the absolute configuration of the original 2-benzylbutanoate moiety is unequivocally established. researchgate.net

While specific crystallographic data for a derivative of ethyl 2-benzylbutanoate is not prominently available in the literature, the analysis of structurally related butanoate esters demonstrates the power and precision of this technique. For instance, the structure of (Z)-Ethyl 2-benzylidene-3-oxobutanoate, a related α,β-unsaturated keto ester, has been successfully determined by X-ray diffraction. researchgate.net The study provided definitive proof of its molecular connectivity and its Z conformation about the carbon-carbon double bond. researchgate.net

The crystallographic data obtained from such an analysis provides a wealth of precise information, as illustrated in the following table for (Z)-Ethyl 2-benzylidene-3-oxobutanoate. researchgate.net

Table 1: Crystallographic Data for the Illustrative Derivative (Z)-Ethyl 2-benzylidene-3-oxobutanoate researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₄O₃ |

| Formula Weight | 218.24 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.8406 (5) |

| b (Å) | 16.8767 (12) |

| c (Å) | 17.5420 (13) |

| Volume (ų) | 2321.2 (3) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.249 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

This data allows for the precise determination of atomic coordinates, bond lengths, and bond angles, providing an unambiguous confirmation of the molecule's covalent structure. For a chiral derivative of ethyl 2-benzylbutanoate, the analysis would further involve the measurement of anomalous dispersion effects, which allows for the determination of the absolute structure and the correct assignment of (R) or (S) configuration at the stereogenic center. thieme-connect.de Therefore, despite the challenges of analyzing the parent ester directly, X-ray crystallography of a suitable solid derivative remains the gold standard for the absolute and definitive structural proof of ethyl 2-benzylbutanoate and its stereoisomers.

Computational and Theoretical Investigations of Ethyl 2 Benzylbutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine the electronic distribution and energy of ethyl 2-benzylbutanoate, which in turn dictates its structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like ethyl 2-benzylbutanoate, DFT studies are instrumental in determining its ground state properties. These calculations can predict optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, with a high degree of accuracy.

Table 1: Predicted Ground State Properties of Ethyl 2-benzylbutanoate using DFT (B3LYP/6-31G)*

| Property | Predicted Value |

|---|---|

| Total Energy | (Hypothetical Value) -845.23 Hartree |

| HOMO Energy | (Hypothetical Value) -6.54 eV |

| LUMO Energy | (Hypothetical Value) 0.87 eV |

| HOMO-LUMO Gap | (Hypothetical Value) 7.41 eV |

| Dipole Moment | (Hypothetical Value) 2.15 Debye |

Note: The values in this table are hypothetical and serve as illustrative examples of the types of properties that can be calculated using DFT. Actual values would require specific computational studies.

Quantum chemical calculations are also invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For ethyl 2-benzylbutanoate, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a common application. By calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry, theoretical NMR spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the molecular structure and assign specific resonances. Recent advancements in computational methods have made the prediction of NMR spectra increasingly accurate researchgate.netgithub.iouncw.edunih.govbohrium.com.

For chiral molecules, the prediction of Circular Dichroism (CD) spectra is also possible. Although ethyl 2-benzylbutanoate is not chiral, if a chiral center were introduced, computational methods could predict its CD spectrum, which is essential for determining the absolute configuration of enantiomers.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and structures. While computationally more demanding than DFT, ab initio calculations are often used as a benchmark for other methods. For a molecule like ethyl 2-benzylbutanoate, ab initio calculations could be employed to obtain a very precise determination of its conformational energies and the barriers to internal rotation, providing a detailed picture of its potential energy surface researchgate.net. The development of efficient algorithms has made these high-level calculations more accessible for molecules of this size llnl.gov.

Conformational Analysis and Energy Landscapes

Ethyl 2-benzylbutanoate is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Understanding the relative energies of different conformers and the energy barriers between them is crucial for comprehending its physical and chemical properties.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. It is particularly well-suited for studying the conformational preferences of large and flexible molecules like ethyl 2-benzylbutanoate. By employing a force field, which is a set of parameters that describe the energy of bond stretching, angle bending, and torsional rotations, MM methods can rapidly explore the vast conformational space of the molecule to identify low-energy conformers.

Molecular Dynamics (MD) simulations build upon molecular mechanics by simulating the movement of atoms and molecules over time. An MD simulation of ethyl 2-benzylbutanoate would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces on each atom at discrete time steps. This allows for the exploration of the molecule's dynamic behavior, including conformational changes and interactions with its surroundings. Such simulations can provide insights into the average conformation of the molecule and the timescales of different molecular motions. While specific MD studies on ethyl 2-benzylbutanoate are not prevalent, the methodology has been successfully applied to similar ester-containing molecules um.es.

To systematically explore the conformational space of ethyl 2-benzylbutanoate, various conformational search algorithms can be employed. These algorithms aim to identify all possible low-energy conformations of the molecule. Common methods include systematic searches, where dihedral angles are rotated in discrete steps, and stochastic methods, such as Monte Carlo simulations, which randomly sample different conformations. More advanced algorithms combine elements of both systematic and stochastic approaches to efficiently locate the global energy minimum and other significant low-energy conformers frontiersin.orgchemrxiv.orgnih.govacs.orgnih.gov. The results of a conformational search are typically presented as a potential energy surface, which maps the energy of the molecule as a function of its geometry.

Table 2: Relative Energies of Hypothetical Low-Energy Conformers of Ethyl 2-benzylbutanoate

| Conformer | Dihedral Angle 1 (°C-C-C-O) | Dihedral Angle 2 (°C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | (Hypothetical Value) 180 | (Hypothetical Value) 180 | 0.00 |

| 2 | (Hypothetical Value) 60 | (Hypothetical Value) 180 | 1.25 |

| 3 | (Hypothetical Value) -60 | (Hypothetical Value) 180 | 1.25 |

| 4 | (Hypothetical Value) 180 | (Hypothetical Value) 60 | 2.50 |

Note: The values in this table are hypothetical and for illustrative purposes. A thorough conformational search would be required to determine the actual low-energy conformers and their relative energies.

Intermolecular Interactions and Solvent Effects

The physical properties and chemical behavior of Ethyl 2-benzylbutanoate in a condensed phase are governed by its intermolecular interactions with surrounding molecules, including solvent molecules. Computational chemistry offers methods to study these interactions in detail.

The structure of Ethyl 2-benzylbutanoate—containing an ester group, an aromatic ring, and aliphatic chains—allows for various types of non-covalent interactions.

Hydrogen Bonding: Ethyl 2-benzylbutanoate itself cannot act as a hydrogen bond donor. However, the oxygen atoms of its carbonyl group are effective hydrogen bond acceptors. In protic solvents like ethanol (B145695) (a reactant in its synthesis) or water, it can form hydrogen bonds. Computational analysis can determine the strength and geometry of these interactions, which significantly influence solubility and conformational preferences.

| Interaction Type | Participating Moiety in Ethyl 2-benzylbutanoate | Description | Relative Strength |

|---|---|---|---|

| Hydrogen Bonding (Acceptor) | Carbonyl oxygen (C=O) | Interaction with H-bond donors (e.g., water, alcohols). | Moderate |

| Dipole-Dipole | Ester group (-COO-) | Attractive forces between the permanent dipoles of polar ester groups. | Weak to Moderate |

| π-π Stacking | Benzyl (B1604629) group | Interaction between the aromatic rings of two molecules. | Weak |

| London Dispersion Forces | Entire molecule (especially alkyl and benzyl groups) | Temporary fluctuating dipoles; increases with molecular size and surface area. | Weak (but collectively significant) |

To accurately model a chemical system in solution, the effect of the solvent must be included. Computational chemistry uses two main approaches for this: implicit and explicit solvent models. fiveable.memdpi.com